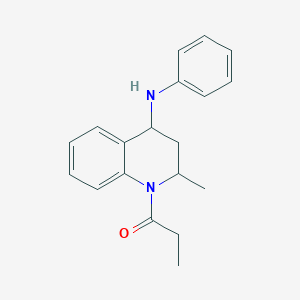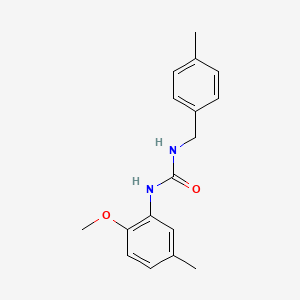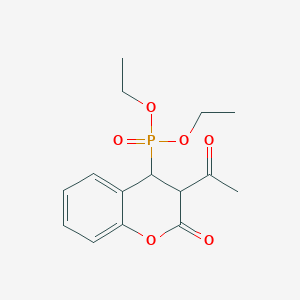
2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine, also known as MPPT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Mécanisme D'action
The mechanism of action of 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine is complex and not fully understood. It is believed that the compound binds to the sigma-1 receptor and modulates its activity, leading to changes in calcium signaling and neurotransmitter release. These changes can have a variety of physiological and behavioral effects, including analgesia, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects:
2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have analgesic and anti-inflammatory effects, and it has also been found to reduce anxiety-like behavior. These effects are thought to be mediated by the compound's modulation of the sigma-1 receptor. Additionally, 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine in scientific research is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the physiological and behavioral effects of sigma-1 receptor modulation. However, there are also some limitations to using 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine in lab experiments. One of the main limitations is the complexity of its synthesis, which requires specialized equipment and expertise. Additionally, the compound's mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies that use 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine.
Orientations Futures
There are many potential future directions for research on 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine's antioxidant properties and its ability to modulate the sigma-1 receptor make it a promising candidate for further study in this area. Additionally, there is interest in exploring the compound's potential as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine involves a multi-step process that requires specialized equipment and expertise. The process begins with the preparation of 2-methyl-4-quinolone, which is then reacted with phenylmagnesium bromide to form 2-methyl-N-phenyl-4-quinolinamine. This compound is then acylated with propionyl chloride to form the final product, 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine.
Applications De Recherche Scientifique
2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including neurotransmitter release, calcium signaling, and neuronal survival. 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine has been found to modulate the activity of the sigma-1 receptor, and this modulation has been linked to a variety of physiological and behavioral effects.
Propriétés
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-19(22)21-14(2)13-17(16-11-7-8-12-18(16)21)20-15-9-5-4-6-10-15/h4-12,14,17,20H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYORNOFPIDINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5496729.png)
![ethyl {1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5496733.png)
![2-{2-[(4-bromophenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5496740.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)


![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)
![1-cyclohexyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5496785.png)
